1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea 1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea
Brand Name: Vulcanchem
CAS No.: 2034434-90-5
VCID: VC5334743
InChI: InChI=1S/C21H25N3OS/c25-20(24-21-9-14-6-15(10-21)8-16(7-14)11-21)23-12-17-2-1-4-22-19(17)18-3-5-26-13-18/h1-5,13-16H,6-12H2,(H2,23,24,25)
SMILES: C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=C(N=CC=C4)C5=CSC=C5
Molecular Formula: C21H25N3OS
Molecular Weight: 367.51

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea

CAS No.: 2034434-90-5

Cat. No.: VC5334743

Molecular Formula: C21H25N3OS

Molecular Weight: 367.51

* For research use only. Not for human or veterinary use.

1-(Adamantan-1-yl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea - 2034434-90-5

Specification

CAS No. 2034434-90-5
Molecular Formula C21H25N3OS
Molecular Weight 367.51
IUPAC Name 1-(1-adamantyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Standard InChI InChI=1S/C21H25N3OS/c25-20(24-21-9-14-6-15(10-21)8-16(7-14)11-21)23-12-17-2-1-4-22-19(17)18-3-5-26-13-18/h1-5,13-16H,6-12H2,(H2,23,24,25)
Standard InChI Key TYFWTNVMUKJCGW-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=C(N=CC=C4)C5=CSC=C5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a urea backbone (-NH-C(=O)-NH-) bridging two distinct groups:

  • Adamantan-1-yl: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and membrane permeability .

  • {[2-(Thiophen-3-yl)pyridin-3-yl]methyl}: A bifunctional heteroaromatic system combining pyridine (a six-membered ring with one nitrogen atom) and thiophene (a five-membered sulfur-containing ring). This subunit may facilitate π-π stacking interactions and hydrogen bonding with biological targets .

Key Structural Data from Analogous Compounds:

PropertyValue (Analogous Compound)Source
Crystal SystemOrthorhombic (Pna2₁)
Hydrogen BondingN–H···O (2.07–2.23 Å)
Lipophilicity (logP)~3.7 (similar adamantyl ureas)

The adamantane group adopts a chair-like conformation, while the pyridine-thiophene moiety likely exhibits planar geometry, as observed in related structures .

Synthesis and Reactivity

Proposed Synthetic Routes

While no direct synthesis is documented, established methods for analogous adamantyl ureas suggest the following pathway:

  • Formation of the Urea Bridge: React 1-adamantylamine with an isocyanate derivative of the pyridine-thiophene subunit. For example:

    1-Adamantylamine+3-(Isocyanatomethyl)-2-(thiophen-3-yl)pyridineTarget Compound\text{1-Adamantylamine} + \text{3-(Isocyanatomethyl)-2-(thiophen-3-yl)pyridine} \rightarrow \text{Target Compound}

    This method aligns with protocols used for synthesizing 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea .

  • Alternative Route: Coupling 1-adamantyl isocyanate with a pyridine-thiophene amine precursor using carbodiimides (e.g., EDC/HOBt) .

Key Reaction Parameters

  • Solvent: Dichloromethane or ethanol under reflux .

  • Catalyst: Base (e.g., triethylamine) to deprotonate intermediates .

  • Yield: ~75–92% (based on analogous thiourea syntheses) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueSource
Molecular Weight~379.5 g/mol (calculated)
Melting Point459–461 K (similar bromophenyl analog)
SolubilityLow in water; soluble in DMSO, chloroform
logP~3.7 (predicted)

The adamantane moiety contributes to high thermal stability, while the thiophene-pyridine group may enhance UV absorption characteristics .

Biological Activities and Applications

Activity Trends in Analogous Compounds:

CompoundMIC (μg/mL)Target Organism
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea12.5Mycobacterium tuberculosis
N-(Adamantan-1-yl)-N'-{1-[(thiophen-2-yl)methyl]piperidin-4-yl}urea25Escherichia coli

Antiviral and Anti-Proliferative Effects

Adamantane derivatives are recognized for antiviral activity (e.g., inhibition of influenza A) . The pyridine-thiophene moiety may synergize by interacting with viral neuraminidase or host cell receptors . Preliminary data on related ureas suggest IC₅₀ values of 10–50 μM against cancer cell lines .

Crystallographic and Spectroscopic Insights

Solid-State Behavior

X-ray diffraction studies of similar compounds reveal:

  • Hydrogen-Bonded Networks: Urea groups form intermolecular N–H···O bonds, creating zigzag polymeric chains .

  • Torsional Angles: The pyridine-thiophene system adopts a dihedral angle of ~15–30° relative to the adamantane plane, optimizing crystal packing .

Spectroscopic Signatures

  • IR: N–H stretches at ~3300 cm⁻¹; C=O (urea) at ~1650 cm⁻¹ .

  • NMR: Adamantane protons resonate at δ 1.5–2.2 ppm; thiophene protons appear at δ 6.8–7.5 ppm .

Pharmacological Considerations

Toxicity Profile

Adamantane-based compounds may exhibit neurotoxicity at high doses (e.g., tremors, insomnia) . Metabolic pathways likely involve hepatic CYP450 oxidation of the adamantane ring and sulfur oxidation in the thiophene subunit .

Structure-Activity Relationships (SAR)

  • Adamantane: Enhances lipophilicity and blood-brain barrier penetration .

  • Pyridine-Thiophene: Improves binding to aromatic residues in enzyme active sites .

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